Isonitrosoacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Choline Acetyltransferase (ChAT) Activator:

- Isonitrosoacetone has shown potential in activating ChAT, an enzyme crucial for acetylcholine (ACh) synthesis. ACh is a vital neurotransmitter involved in memory, learning, and muscle function. Studies suggest INA might enhance cognitive function and improve nerve impulse transmission [].

Treatment for Organophosphate Poisoning:

- Organophosphate (OP) poisoning disrupts the nervous system by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh. Isonitrosoacetone's ability to reactivate AChE makes it a potential therapeutic agent for OP poisoning. Research indicates INA's effectiveness in animal models, but further studies are needed for human application [].

Organic Synthesis:

- Isonitrosoacetone serves as a valuable building block for organic synthesis. Its reactive functional groups allow chemists to synthesize various heterocyclic compounds with potential applications in pharmaceuticals and materials science.

Biological Studies:

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime or pyruvaldoxime, is an organic compound with the molecular formula C₃H₅NO₂. It is classified as an aldoxime, characterized by the presence of a carbon-oxygen double bond (carbonyl group) and a hydroxyl group attached to a nitrogen atom (oxime group) within its structure. The compound has a melting point of approximately 69°C and a boiling point of about 193°C at standard atmospheric pressure, with a density of 1.1 g/cm³ . Isonitrosoacetone is primarily utilized as a building block in organic synthesis, facilitating the preparation of more complex molecules due to its reactive functional groups.

- Condensation Reactions: It can react with other carbonyl compounds to form diketones, which are more complex structures.

- Decomposition: Upon heating, isonitrosoacetone can decompose, releasing gaseous products such as nitrogen oxides and carbon monoxide. The specific pathway for decomposition is influenced by the reaction conditions.

- Nitrosation: The compound can be synthesized through the nitrosation of acetone using sodium nitrite and acetic acid, leading to the formation of isonitrosoacetone in solution .

The synthesis of isonitrosoacetone can be achieved through several methods:

- Nitrosation of Acetone: A common method involves treating acetone with sodium nitrite in acetic acid. The reaction can be summarized as follows:This process yields isonitrosoacetone in solution.

- Continuous Process: Another method described involves using acetone as a raw material in a continuous process where it undergoes nitrosification followed by reactions with other agents like acetonitrile and sodium chlorite to produce derivatives such as methyl-glyoxal .

Isonitrosoacetone serves various purposes in chemical research and industry:

- Building Block in Organic Synthesis: It is widely used as a precursor for synthesizing more complex organic compounds.

- Research Tool: Its reactivity allows it to be utilized in studies involving coordination compounds and organic transformations .

Research indicates that isonitrosoacetone can interact with various reagents and substrates, leading to the formation of coordination compounds with metals such as cobalt, nickel, and copper. These interactions are significant in the study of metal-organic frameworks and catalysis . Additionally, studies have explored its behavior when reacted with hydroxylamine under different pH conditions, contributing to understanding its reactivity in various environments .

Isonitrosoacetone shares structural similarities with several other compounds, particularly those containing oxime or carbonyl functionalities. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isonitrosoacetone | C₃H₅NO₂ | Aldoxime structure; reactive C=N-OH group |

| Acetophenone | C₈H₈O | Ketone structure; lacks oxime functionality |

| Pyruvic aldehyde | C₃H₄O | Carbonyl compound; does not contain oxime group |

| Hydroxylamine | NH₂OH | Simple amine; lacks carbonyl functionality |

| Methyl-glyoxal | C₃H₄O₂ | Dicarbonyl compound; different functional groups |

Isonitrosoacetone's unique feature lies in its dual functionality as both an aldoxime and a precursor for various synthetic pathways, distinguishing it from related compounds that lack either the oxime or the specific reactivity associated with aldoximes.

Isonitrosoacetone (C₃H₅NO₂) was first synthesized in the early 20th century through the nitrosation of acetone using nitrosyl chloride (NOCl) in the presence of neutralizing agents like calcium carbonate. Early studies focused on its role as a precursor in organic synthesis, particularly in forming α-isonitrosoketones, which serve as intermediates in dye and agrochemical production. The compound gained prominence in pharmacological research during the 2010s due to its efficacy in reactivating acetylcholinesterase (AChE) inhibited by organophosphate nerve agents.

Nomenclature and Classification

Isonitrosoacetone is formally named 1-(hydroxyimino)propan-2-one, classified under aldoximes (R–CH=N–OH). Key synonyms include:

Its CAS number is 306-44-5, with a molecular weight of 87.08 g/mol.

Position in Organic Chemistry and Oxime Chemistry

As an aldoxime, isonitrosoacetone belongs to a class of compounds characterized by a C=N–OH functional group. Oximes are pivotal in organic synthesis due to their:

- Reactivity in nucleophilic additions and Beckmann rearrangement.

- Coordination chemistry with transition metals, enabling catalytic applications.

- Role as intermediates in synthesizing nitriles, amines, and heterocycles.

Isonitrosoacetone’s α-keto group enhances its reactivity compared to simpler oximes, making it valuable in constructing complex molecular architectures.

Historical Synthetic Approaches

Early synthesis relied on nitrosation of acetone using NOCl under acidic conditions. Key methodologies include:

The continuous process (US3201468A) achieved industrial scalability, producing 282 g of isonitrosoacetone in 8 hours with 92.3% purity.

Molecular Formula and Structure

Structural Representations

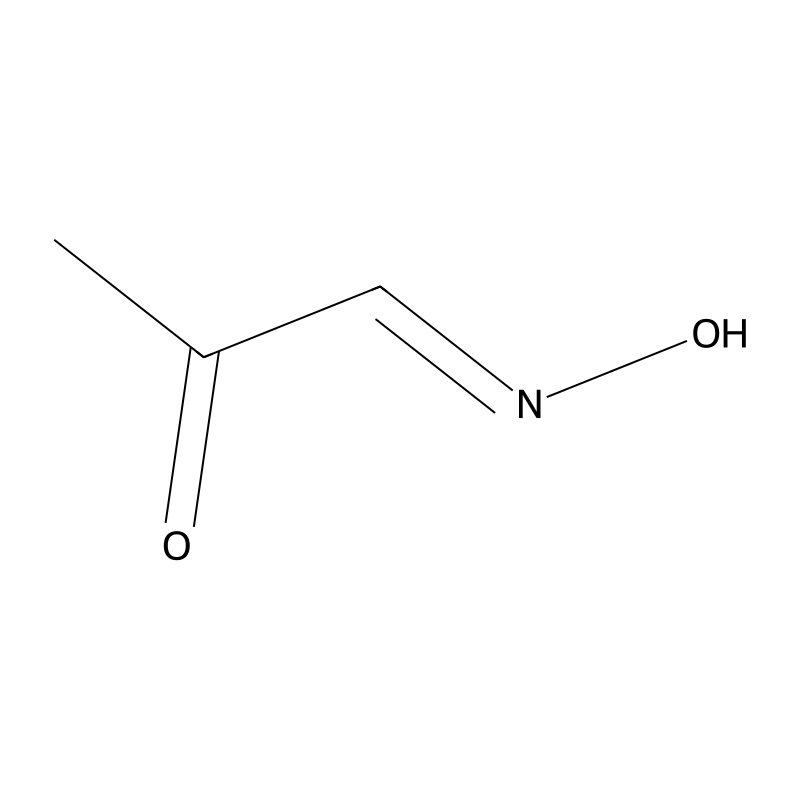

Isonitrosoacetone possesses the molecular formula C₃H₅NO₂ with a molecular weight of 87.08 grams per mole [1] [2]. The compound features a distinctive structural arrangement consisting of a carbonyl group (C=O) adjacent to an oxime functional group (C=N-OH) [2] [3]. The central carbon framework comprises a three-carbon chain with the oxime nitrogen bonded to the terminal carbon of the chain [4] [5].

The compound exhibits a planar geometry around the carbon-nitrogen double bond, which is characteristic of oxime functional groups [3] [15]. The structural backbone consists of a ketone moiety (acetone derivative) with the oxime group replacing one of the methyl hydrogens [2] [10]. This configuration results in a molecule where the nitrogen atom carries a lone pair of electrons and is bonded to both carbon and oxygen atoms [15] [18].

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight (g/mol) | 87.08 |

| Exact Mass (Da) | 87.032 |

| Polar Surface Area (Ų) | 49.66 |

| Density (g/cm³) | 1.1 |

Geometric Isomerism (E/Z Configuration)

Isonitrosoacetone exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond [15] [25]. The compound exists in two distinct configurational forms: the E-isomer (entgegen) and the Z-isomer (zusammen) [24] [25]. The E-configuration represents the thermodynamically favored form where the highest priority substituents on each end of the double bond are positioned on opposite sides [10] [23].

The E-isomer, systematically named (E)-1-hydroxyiminopropan-2-one, corresponds to the anti-configuration in traditional nomenclature [10] [29]. This isomer is characterized by the hydroxyl group of the oxime being positioned opposite to the methyl group relative to the carbon-nitrogen double bond [20] [29]. The Z-isomer, alternatively designated as (Z)-1-hydroxyiminopropan-2-one, represents the syn-configuration where these groups are positioned on the same side of the double bond [10] [20].

| Configuration | IUPAC Name | SMILES | CAS Number | Stability |

|---|---|---|---|---|

| E-isomer (anti) | (E)-1-hydroxyiminopropan-2-one | CC(=O)/C=N/O | 306-44-5 | Thermodynamically favored |

| Z-isomer (syn) | (Z)-1-hydroxyiminopropan-2-one | CC(=O)/C=N\O | 31915-82-9 | Less stable |

The interconversion between E and Z isomers occurs more readily in the radical form than in the parent oxime, with individual isomers typically observable only at low temperatures around 190 Kelvin [18]. The E-isomer predominates under equilibrium conditions due to reduced steric hindrance between the substituents [18] [19].

Conformational Analysis

The conformational properties of isonitrosoacetone are primarily governed by the planar nature of the oxime functional group and the sp² hybridization of the carbon-nitrogen double bond [15] [18]. The molecule adopts a relatively rigid conformation due to the π-electron system extending across the carbon-nitrogen double bond [18].

Quantum chemical calculations reveal that oxime radicals, which are relevant to understanding the electronic structure, exhibit an increased carbon-nitrogen-oxygen bond angle compared to the corresponding oximes [18]. The nitrogen-oxygen bond length is shortened in radical forms, indicating enhanced π-character in the bonding [18]. The carbon-nitrogen-oxygen fragment maintains an angular geometry rather than linear arrangement, which influences the molecular reactivity and stability [18].

The conformational flexibility is limited by the double bond character of the carbon-nitrogen linkage, which prevents free rotation around this bond [15] [25]. The hydroxyl group of the oxime can participate in intramolecular hydrogen bonding interactions, further constraining the conformational space [15] [16]. The methyl group attached to the carbonyl carbon can adopt different rotational orientations, but this does not significantly affect the overall molecular geometry due to the dominance of the oxime functional group characteristics [15].

Chemical Identifiers

CAS Registry Number (306-44-5)

The Chemical Abstracts Service has assigned the registry number 306-44-5 to isonitrosoacetone [1] [2] [5]. This unique identifier specifically corresponds to the E-isomer of the compound, which is the predominant and most stable geometric form [1] [10]. The CAS registry system provides unambiguous identification of this specific chemical entity within the vast database of known chemical compounds [1] [9].

The assignment of this particular CAS number reflects the historical precedence of the E-isomer in chemical literature and commercial availability [1] [2]. Alternative CAS numbers exist for related isomeric forms, with 31915-82-9 designated for the Z-isomer configuration [10]. The CAS registry number 306-44-5 has been consistently used across multiple chemical databases and regulatory frameworks [1] [5] [9].

IUPAC Nomenclature ((E)-1-hydroxyiminopropan-2-one)

The International Union of Pure and Applied Chemistry systematic name for isonitrosoacetone is (E)-1-hydroxyiminopropan-2-one [4] [11]. This nomenclature follows the substitutive naming principles where the compound is identified as a hydroxylamine derivative [11] [22]. The prefix (E)- indicates the geometric configuration of the oxime double bond according to the Cahn-Ingold-Prelog priority rules [11] [24].

Alternative IUPAC-acceptable names include 2-oxopropanal 1-oxime [2] and propanal, 2-oxo-, 1-oxime [1]. The systematic name emphasizes the structural relationship to propanone (acetone) with the oxime substitution at the terminal carbon position [2] [11]. Historical nomenclature has also referred to this compound as pyruvaldoxime, reflecting its relationship to pyruvic aldehyde [2] [5].

The modern IUPAC recommendations favor the substitutive naming approach over functional class nomenclature, leading to the preferred name (E)-1-hydroxyiminopropan-2-one rather than the older acetone oxime designation [22]. This systematic approach ensures consistent and unambiguous chemical communication across scientific disciplines [11] [22].

InChI and InChIKey Representations

The International Chemical Identifier (InChI) for isonitrosoacetone is InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ [4] [11]. This representation encodes the complete structural information including connectivity, hydrogen positions, and stereochemistry [4] [11]. The InChI string provides a standardized method for representing chemical structures that is both human-readable and machine-processable [4].

The corresponding InChIKey is OVGLVOLWBBGQHS-DUXPYHPUSA-N [4] [11]. This compressed hash representation of the full InChI provides a fixed-length identifier suitable for database searching and indexing [4] [11]. The InChIKey consists of three hyphen-separated blocks: the first fourteen characters represent the connectivity layer, the next eight characters encode stereochemistry and isotopic information, and the final character indicates the protonation state [4].

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ |

| InChIKey | OVGLVOLWBBGQHS-DUXPYHPUSA-N |

| MDL Number | MFCD00002123 |

| EINECS Number | 206-184-0 |

| UNII | U32V8CLT4W |

The stereochemical descriptor "/b4-2+" in the InChI string specifically indicates the E-configuration of the carbon-nitrogen double bond [4] [11]. This precise encoding allows for unambiguous identification of the specific geometric isomer [4].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for the E-isomer of isonitrosoacetone is CC(=O)/C=N/O [4] [10] [11]. This linear representation encodes the molecular structure using a standardized set of symbols and rules [4]. The forward slash (/) indicates the E-stereochemistry around the carbon-nitrogen double bond [4] [10].

The Z-isomer is represented by the SMILES string CC(=O)/C=N\O, where the backslash ($$ denotes the opposite geometric configuration [3] [10]. The canonical SMILES representation, which does not specify stereochemistry, is written as CC(=O)C=NO [4]. This format is useful for general structural searches but lacks the precision required for stereochemical differentiation [4].

The SMILES notation begins with the methyl group (CC), followed by the carbonyl group (=O), then the carbon-nitrogen double bond (/C=N), and finally the hydroxyl group (/O) [4]. The systematic construction of this notation follows the standard SMILES grammar rules for representing organic molecules [4].

Structural Classification

Aldoxime Functional Group Characteristics

Isonitrosoacetone belongs to the oxime family of organic compounds, characterized by the presence of the C=N-OH functional group [15] [16]. More specifically, it is classified as a ketoxime rather than an aldoxime, as the carbon atom of the C=N bond is connected to two carbon atoms rather than one carbon and one hydrogen [15] [22]. The oxime functional group exhibits distinctive spectroscopic properties with characteristic infrared absorption bands at 3600 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N-O stretch) [15] [16].

The oxime group demonstrates both acidic and basic properties due to the presence of the acidic hydroxyl proton and the basic nitrogen atom [15] [17]. The compound exhibits a pKa value of 8.39 at 25°C, indicating weak acid behavior [2] [5]. This amphoteric nature allows oximes to participate in various chemical reactions including metal coordination and hydrogen bonding interactions [15] [16].

Oximes are significantly more resistant to hydrolysis compared to analogous hydrazones, with aliphatic oximes showing 10² to 10³-fold greater stability in aqueous solution [15]. This enhanced stability is attributed to the stronger carbon-nitrogen double bond and the stabilizing effect of the nitrogen lone pair [15] [18]. The oxime functional group can undergo various transformations including reduction to amines, dehydration to nitriles, and rearrangement reactions [15] [17].

Position in Organic Compound Taxonomy

Within the hierarchical classification system of organic compounds, isonitrosoacetone occupies a specific taxonomic position [30] [31] [32]. At the highest level, it belongs to the kingdom of organic compounds, characterized by the presence of carbon-carbon or carbon-hydrogen bonds [31] [32]. The compound falls under the superclass of organic oxygen compounds due to the presence of oxygen atoms in both the carbonyl and oxime functional groups [32].

The compound is classified within the class of organooxygen compounds, specifically in the subclass of carbonyl compounds due to the presence of the C=O group [32]. More precisely, it belongs to the ketone family, as the carbonyl carbon is bonded to two other carbon atoms [32]. The presence of nitrogen places it additionally in the category of nitrogen-containing organic compounds [32].

At the functional group level, isonitrosoacetone is categorized as an oxime derivative of a ketone [15] [16]. This dual classification reflects the compound's structural complexity, containing both ketone and oxime functionalities [15] [32]. The systematic classification places it among the α-dicarbonyl oximes, where the oxime group is adjacent to a carbonyl function [15].

Isonitrosoacetone presents distinct physical characteristics that define its appearance and handling properties. The compound exists as leaflet crystals in its solid form, exhibiting a crystalline structure that facilitates identification and purification [1] [2]. In solution or when freshly prepared, isonitrosoacetone appears as a colorless to pale yellow liquid, indicating its transition between solid and liquid phases under ambient conditions [1] .

The compound's physical appearance is particularly noteworthy for its crystal morphology. When crystallized from appropriate solvents such as ether and petroleum ether or carbon tetrachloride, isonitrosoacetone forms distinctive leaflet-shaped crystals [1]. This crystalline structure contributes to its identification and serves as a characteristic feature for quality assessment in laboratory preparations.

Phase Transition Parameters

Melting Point (69°C)

The melting point of isonitrosoacetone has been consistently determined to be 69°C across multiple independent studies and reference sources [5] [1] [6] [7] [8] [2]. This thermal transition point represents the temperature at which the compound undergoes phase change from solid to liquid state under standard atmospheric pressure conditions.

The precision and consistency of this melting point value across various literature sources demonstrates the compound's thermal stability and purity characteristics. The relatively low melting point of 69°C indicates that isonitrosoacetone can be easily handled in liquid form at moderately elevated temperatures, facilitating various synthetic and analytical procedures.

Boiling Point (193°C at 760 mmHg)

Isonitrosoacetone exhibits a boiling point of 193°C at 760 mmHg (standard atmospheric pressure) [5] [1] [6] [7] . This thermal property indicates the temperature at which the compound's vapor pressure equals atmospheric pressure, causing the transition from liquid to gaseous phase.

The boiling point of 193°C places isonitrosoacetone in the category of moderately volatile organic compounds. This property is significant for distillation procedures, purification methods, and vapor pressure considerations in industrial applications. The substantial difference between the melting point (69°C) and boiling point (193°C) provides a wide liquid range of 124°C, offering flexibility in processing and handling operations.

Sublimation Characteristics

Isonitrosoacetone demonstrates notable sublimation properties, readily transitioning from solid to gaseous phase without passing through the liquid state [1]. The compound sublimes easily forming shiny needles, a characteristic that has been documented in crystallographic and purification studies [1].

This sublimation behavior is particularly useful for purification purposes, as it allows for the separation of isonitrosoacetone from non-volatile impurities through controlled heating under reduced pressure. The formation of shiny needle-like crystals during sublimation serves as a visual indicator of successful purification and provides a characteristic morphological signature for compound identification.

Density and Molecular Properties

Density Measurements (1.1 g/cm³)

The density of isonitrosoacetone has been consistently measured at 1.1 g/cm³ under standard conditions [5] [1] [7] . This physical property indicates that the compound is slightly denser than water (1.0 g/cm³), which has implications for its behavior in aqueous solutions and separation procedures.

The density value of 1.1 g/cm³ is characteristic for organic compounds containing nitrogen and oxygen functional groups. This moderate density facilitates handling and measurement procedures while providing sufficient mass for analytical determinations. The consistency of this value across multiple sources demonstrates the reliability of density measurements for this compound.

Molecular Weight (87.08 g/mol)

Isonitrosoacetone possesses a molecular weight of 87.08 g/mol, calculated from its molecular formula C₃H₅NO₂ [5] [1] [6] [7]. This relatively low molecular weight classifies isonitrosoacetone as a small organic molecule, contributing to its volatility and solubility characteristics.

The molecular weight determination is fundamental for stoichiometric calculations, analytical procedures, and concentration determinations. The precise value of 87.08 g/mol enables accurate quantitative analysis and serves as a reference point for mass spectrometric identification.

Monoisotopic Mass

The monoisotopic mass of isonitrosoacetone is 87.032 Da (Daltons) [9] [6]. This value represents the exact mass of the molecule when composed entirely of the most abundant isotopes of each constituent element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The monoisotopic mass is particularly important for high-resolution mass spectrometry applications, where precise mass determination enables unambiguous molecular formula assignment and structural confirmation. The difference between the nominal molecular weight (87 Da) and the monoisotopic mass (87.032 Da) reflects the mass defect arising from nuclear binding energies.

Spectroscopic Properties

Ultraviolet-Visible Absorption Profile

Isonitrosoacetone exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum. Research on related isonitrosoacetophenone compounds has demonstrated that oxime-containing molecules typically show significant absorption in the 220-300 nm range, corresponding to n→π* and π→π* electronic transitions [10].

The compound's chromophore, consisting of the oxime functional group (C=N-OH) in conjugation with the adjacent carbonyl group, contributes to its ultraviolet absorption characteristics. The presence of the nitrogen-oxygen bond system creates electronic transitions that absorb electromagnetic radiation in the near-ultraviolet region, making the compound suitable for ultraviolet spectroscopic analysis and detection.

Studies on similar oxime compounds have shown that the absorption maxima are influenced by solvent polarity and pH conditions. The oxime group's electron-withdrawing nature and its ability to participate in hydrogen bonding interactions affect the electronic transition energies and absorption intensities.

Fluorescence Characteristics

While specific fluorescence data for isonitrosoacetone is limited in the available literature, compounds containing oxime functional groups generally exhibit weak to moderate fluorescence properties. The presence of the nitrogen-oxygen chromophore can lead to fluorescence emission, though this is often quenched by non-radiative decay pathways.

The carbonyl-oxime system in isonitrosoacetone may exhibit fluorescence characteristics that are sensitive to environmental factors such as solvent polarity, temperature, and pH. Research on related oxime compounds has indicated that fluorescence quantum yields are typically low due to efficient non-radiative relaxation processes involving the nitrogen-oxygen bond.

Vibrational Spectroscopy Features

Infrared spectroscopic analysis of isonitrosoacetone reveals characteristic vibrational bands associated with its functional groups. Research by Kimura et al. (1960) specifically examined the infrared spectra of isonitrosoacetone and identified key vibrational frequencies [11].

The most prominent infrared absorption bands for isonitrosoacetone include:

Hydroxyl (O-H) Stretching Vibrations: The oxime O-H group exhibits characteristic absorption in the 3200-3600 cm⁻¹ region. Studies have shown that oximes display a broad absorption band around 1265 cm⁻¹, which has been identified as characteristic of the O-H bending mode in α-oximes [12].

Nitrogen-Oxygen (N-O) Stretching: The N-O stretching vibration appears in the 950-930 cm⁻¹ region, with the exact frequency depending on the physical state (solid vs. solution) and hydrogen bonding interactions [12].

Carbonyl (C=O) Stretching: The ketone carbonyl group typically absorbs around 1715 cm⁻¹, though this frequency may be shifted due to conjugation with the adjacent oxime group [13] [14].

Carbon-Nitrogen (C=N) Stretching: The oxime C=N bond exhibits characteristic absorption in the 1640-1680 cm⁻¹ region, overlapping with the carbonyl absorption but distinguishable through detailed spectral analysis [13] [14].

These vibrational characteristics provide definitive identification markers for isonitrosoacetone and enable monitoring of its structural integrity during various chemical processes. The compound's infrared spectrum serves as a fingerprint for qualitative analysis and purity assessment in both research and industrial applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₅NO₂ | [5] [1] [6] |

| Molecular Weight | 87.08 g/mol | [5] [1] [6] [7] |

| Melting Point | 69°C | [5] [1] [6] [7] [8] [2] |

| Boiling Point | 193°C at 760 mmHg | [5] [1] [6] [7] |

| Density | 1.1 g/cm³ | [5] [1] [7] |

| Monoisotopic Mass | 87.032 Da | [9] [6] |

| Vapor Pressure | 0.2 mmHg | [6] |

| pKa (25°C) | 8.39 | [1] [8] |

| Physical State | Leaflet crystals/colorless to pale yellow liquid | [1] [2] |

| Sublimation | Readily sublimes forming shiny needles | [1] |

| Volatility | Volatile with steam | [1] [2] |

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

306-44-5